molecular formula C13H10N2O2S B2975341 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide CAS No. 876720-93-3

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2975341
CAS No.: 876720-93-3
M. Wt: 258.3
InChI Key: RDJWFCYOWJFLNV-UHFFFAOYSA-N
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Description

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran core substituted with a thiazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Thiazole Ring Introduction: The thiazole ring can be introduced through a condensation reaction between a thioamide and an α-haloketone.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiazole-substituted benzofuran with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • 3-methyl-N-(4-(4-phenoxyphenyl)-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide

Uniqueness

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both a benzofuran and a thiazole ring. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-9-4-2-3-5-10(9)17-11(8)12(16)15-13-14-6-7-18-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJWFCYOWJFLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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